molecular formula C8H6ClN B8242597 4-Chloro-2-ethynylaniline

4-Chloro-2-ethynylaniline

Cat. No.: B8242597
M. Wt: 151.59 g/mol
InChI Key: FJUDABNSMKYXGA-UHFFFAOYSA-N
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Description

4-Chloro-2-ethynylaniline is a substituted aniline derivative featuring a chlorine atom at the para position (C4) and an ethynyl group (-C≡CH) at the ortho position (C2) relative to the amine group. While explicit data on its molecular formula and weight are inconsistently reported in the evidence, its structure suggests a molecular formula of C₈H₅ClN (theoretical molecular weight: 150.59 g/mol). The ethynyl group imparts unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions like Sonogashira couplings .

Properties

IUPAC Name

4-chloro-2-ethynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUDABNSMKYXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-ethynylaniline can be synthesized through several methods. One common method involves the reaction of aniline with 3-ethynyl copper chloride. This reaction typically requires a catalyst and is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethynylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: The chloro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
4-Chloro-2-ethynylaniline serves as an essential building block for synthesizing complex organic molecules. It is frequently employed in the synthesis of heterocyclic compounds, where its ethynyl group provides valuable reactivity for further transformations. This compound can be utilized in reactions such as Sonogashira coupling, which allows for the formation of carbon-carbon bonds, facilitating the construction of diverse molecular architectures .

Regioselectivity in Reactions:
Research has highlighted the compound's role in controlling product selectivity during Brønsted acid-mediated reactions. The manipulation of reaction conditions, such as solvent choice and acid concentration, can lead to different regioselective outcomes, making it a crucial component in developing methodologies for synthesizing pharmaceuticals and fine chemicals .

Biological Applications

Enzyme Inhibition Studies:
this compound has been investigated for its potential as an enzyme inhibitor. Its structural properties allow it to interact with various biological targets, making it useful in studying protein-ligand interactions. Such studies are vital for drug discovery processes where understanding the inhibition mechanisms can lead to the development of new therapeutic agents .

Pharmaceutical Development:
The compound's derivatives have shown promise as anticancer and anti-neurodegenerative agents. The ability to modify the ethynyl and chloro groups allows researchers to tailor compounds for enhanced biological activity and selectivity against specific diseases .

Materials Science

Advanced Materials Development:
In materials science, this compound is utilized in creating advanced polymers and coatings. Its unique structural features contribute to the formation of materials with desirable mechanical and thermal properties. This application is particularly relevant in industries seeking innovative solutions for coatings that require durability and resistance to environmental factors .

Case Studies

Study Application Findings
Study on Selectivity ControlOrganic SynthesisDemonstrated that varying solvent conditions significantly affected product yield and selectivity in reactions involving this compound derivatives .
Enzyme Inhibition ResearchMedicinal ChemistryIdentified potential inhibitory effects on specific enzymes, suggesting pathways for drug development targeting cancer .
Polymer Coatings DevelopmentMaterials ScienceShowed that incorporating this compound into polymer matrices improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethynylaniline involves its interaction with various molecular targets. The ethynyl group can participate in cyclization reactions, forming new ring structures that can interact with biological targets. The chloro group can undergo substitution reactions, allowing the compound to be modified for specific applications. These interactions can affect molecular pathways and lead to various biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Physical State (25°C) Key Properties
4-Chloro-2-ethynylaniline 80690-65-9* C₈H₅ClN 150.59 (theoretical) Cl (C4), -C≡CH (C2) Solid (assumed) High reactivity due to ethynyl group
4-Chloro-2-methylaniline 95-69-2 C₇H₈ClN 141.60 Cl (C4), -CH₃ (C2) Liquid Purity ≥98%, RTECS: XU5000000
2-Chloro-4-methylaniline 615-65-6 C₇H₈ClN 141.60 Cl (C2), -CH₃ (C4) Liquid Boiling point: ~245°C
5-Chloro-2-methylaniline 95-79-4 C₇H₈ClN 141.60 Cl (C5), -CH₃ (C2) Solid Used in pharmaceutical research
4-Chloro-2-ethylaniline 30273-39-3 C₈H₁₀ClN 155.62 Cl (C4), -CH₂CH₃ (C2) Liquid (d: 1.09 g/mL) Custom synthesis applications
4-Chloro-N-ethyl-2-nitroaniline 2938-69-4 C₈H₉ClN₂O₂ 216.63 Cl (C4), -NO₂ (C2), -NHEt Solid Nitro group enhances electrophilicity

*Note: CAS 80690-65-9 corresponds to 2-((4-Chlorophenyl)ethynyl)aniline, a structurally analogous compound .

Reactivity and Functional Group Influence

  • Ethynyl vs. Alkyl Substituents: The electron-withdrawing ethynyl group in this compound reduces electron density at the aromatic ring, enhancing susceptibility to nucleophilic attack. In contrast, methyl or ethyl groups (electron-donating) stabilize the ring, directing electrophilic substitution to specific positions . Ethynyl groups enable participation in metal-catalyzed cross-couplings (e.g., Sonogashira), a feature absent in methyl/ethyl-substituted analogs .
  • Nitro vs. Amine Functionalization :

    • 4-Chloro-N-ethyl-2-nitroaniline (CAS 2938-69-4) exhibits reduced basicity due to the nitro group, whereas the amine in this compound is more nucleophilic, facilitating condensation or diazotization reactions .

Biological Activity

4-Chloro-2-ethynylaniline is an aromatic amine that has garnered attention in various biological and chemical research contexts due to its potential applications and biological activities. This compound is structurally characterized by a chlorine atom and an ethynyl group attached to an aniline backbone, which contributes to its reactivity and interaction with biological systems.

  • Molecular Formula : C8H8ClN
  • Molecular Weight : 153.61 g/mol
  • CAS Number : 63069-48-7

1. Carcinogenic Potential

Research indicates that this compound may exhibit carcinogenic properties. A study involving the metabolism of related compounds, such as 4-chloro-2-methylaniline, demonstrated extensive binding of radioactivity to macromolecules like protein, DNA, and RNA in rat liver tissues. This suggests a mechanism of action where the compound may form adducts with cellular macromolecules, potentially leading to mutations and cancer development .

2. Inhibition of Kinases

Recent studies have explored the use of derivatives of this compound in inhibiting specific kinases associated with cancer progression, such as c-Met. The compound's structural characteristics allow it to interact with the active sites of these kinases, potentially leading to reduced tumor growth. In vitro assays have shown promising results with certain derivatives exhibiting low nanomolar IC50 values against c-Met, indicating strong inhibitory activity .

3. Synthetic Utility in Pharmaceuticals

The compound has also been investigated for its synthetic utility in drug development. Its ability to participate in various chemical reactions makes it a valuable intermediate for synthesizing bioactive molecules. For instance, it has been utilized in catalyst-free protocols for forming C=N bonds, demonstrating its versatility in pharmaceutical chemistry .

Case Study 1: Metabolism and Binding Studies

In a detailed study examining the metabolic fate of 4-chloro-2-methylaniline, researchers found that the compound underwent significant biotransformation in rat liver microsomes. The formation of reactive metabolites was confirmed through mass spectral analysis, indicating that these metabolites could bind irreversibly to cellular macromolecules, thus posing a risk for carcinogenesis .

Case Study 2: Kinase Inhibition

Another study focused on the design of novel inhibitors targeting the c-Met kinase using derivatives of this compound. The synthesized compounds were tested for their inhibitory effects, revealing that some exhibited IC50 values as low as 0.37 nM against c-Met, highlighting their potential as anti-cancer agents .

Research Findings Summary Table

Study Finding Reference
Metabolism in Rat LiverBinding to protein/DNA/RNA; carcinogenic potential
Kinase InhibitionLow nanomolar IC50 against c-Met
Synthetic UtilityCatalyst-free C=N bond formation

Q & A

Q. How can isotopic labeling (e.g., 13^{13}C, 15^{15}N) of this compound aid in tracking metabolic pathways?

  • Methodological Answer : Isotopic labeling at the ethynyl carbon or aniline nitrogen enables tracing via LC-MS/MS or PET imaging. Synthesis involves using labeled precursors (e.g., 13^{13}C-acetylene) under Sonogashira conditions. Validation requires isotopic purity checks (NMR, high-resolution MS) and in vivo biodistribution studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.